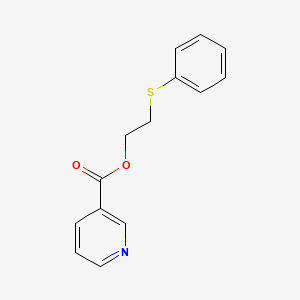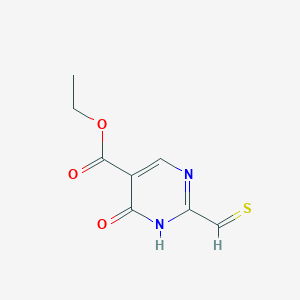
mPEG36-DSPE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy polyethylene glycol 36-distearoyl-sn-glycero-3-phosphoethanolamine (mPEG36-DSPE) is a compound that belongs to the class of PEGylated lipids. It is composed of a polyethylene glycol (PEG) chain with 36 ethylene glycol units attached to a distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) molecule. This compound is known for its amphiphilic properties, making it highly useful in various biomedical applications, particularly in drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mPEG36-DSPE typically involves the conjugation of methoxy polyethylene glycol (mPEG) with distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). This process can be achieved through a coupling reaction, where the hydroxyl group of mPEG reacts with the amine group of DSPE under specific conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form a stable amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and purification techniques such as column chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
mPEG36-DSPE can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized under specific conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can be used to modify the functional groups on the PEG chain.
Substitution: The hydroxyl group on the PEG chain can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the PEG chain can yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce PEG derivatives with various functional groups .
Aplicaciones Científicas De Investigación
mPEG36-DSPE has a wide range of applications in scientific research, including:
Drug Delivery: It is used to form liposomes and micelles for encapsulating and delivering drugs to specific targets in the body. .
Cell Membrane Studies: This compound is used in the study of cell membranes and membrane proteins due to its ability to integrate into lipid bilayers.
Nanoparticle Functionalization: It is employed in the functionalization of nanoparticles for targeted drug delivery and imaging applications.
Biomedical Research: The compound is used in various biomedical research applications, including cancer therapy, gene delivery, and vaccine development
Mecanismo De Acción
The mechanism of action of mPEG36-DSPE primarily involves its ability to form stable micelles and liposomes. The PEG chain provides steric stabilization, reducing the aggregation of particles and enhancing their circulation time in the bloodstream. The DSPE component allows the compound to integrate into lipid bilayers, facilitating the encapsulation and delivery of therapeutic agents. This amphiphilic nature enables this compound to improve the solubility, stability, and bioavailability of drugs .
Comparación Con Compuestos Similares
Similar Compounds
mPEG2000-DSPE: A similar compound with a shorter PEG chain (2000 Da) used in drug delivery and nanoparticle functionalization.
mPEG5000-DSPE: Another variant with a longer PEG chain (5000 Da) offering different solubility and stability properties.
mPEG12-amido-PEG24-DSPE: A compound with a different PEG chain length and functional groups, used in liposome and micelle formation.
Uniqueness
mPEG36-DSPE is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly effective in forming stable micelles and liposomes for drug delivery applications. Its ability to enhance the solubility, stability, and bioavailability of therapeutic agents sets it apart from other PEGylated lipids .
Propiedades
Fórmula molecular |
C114H225NO46P- |
|---|---|
Peso molecular |
2377.0 g/mol |
Nombre IUPAC |
2,2-di(octadecanoyloxy)ethyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C114H226NO46P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-111(116)160-113(161-112(117)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)110-159-162(119,120)158-37-36-115-114(118)157-109-108-156-107-106-155-105-104-154-103-102-153-101-100-152-99-98-151-97-96-150-95-94-149-93-92-148-91-90-147-89-88-146-87-86-145-85-84-144-83-82-143-81-80-142-79-78-141-77-76-140-75-74-139-73-72-138-71-70-137-69-68-136-67-66-135-65-64-134-63-62-133-61-60-132-59-58-131-57-56-130-55-54-129-53-52-128-51-50-127-49-48-126-47-46-125-45-44-124-43-42-123-41-40-122-39-38-121-3/h113H,4-110H2,1-3H3,(H,115,118)(H,119,120)/p-1 |
Clave InChI |
LLWVBHWROBMLHS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


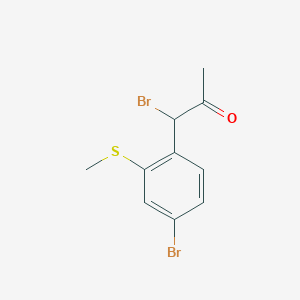
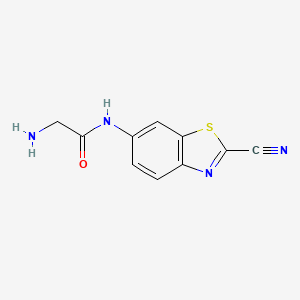
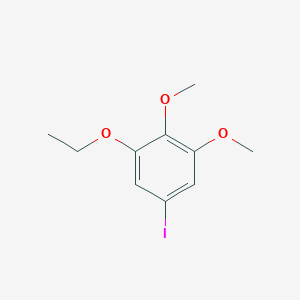

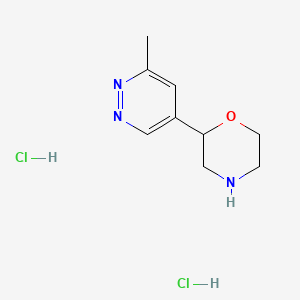
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
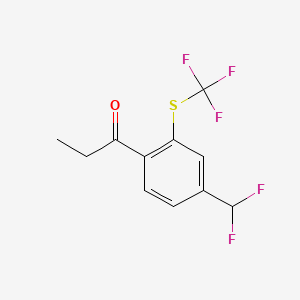
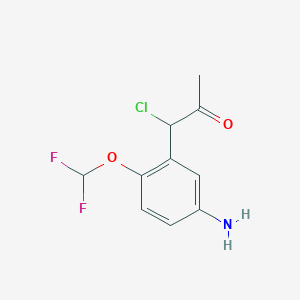
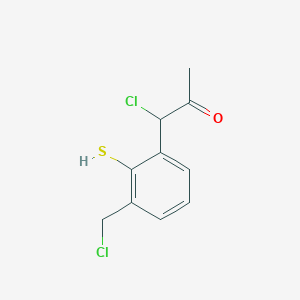
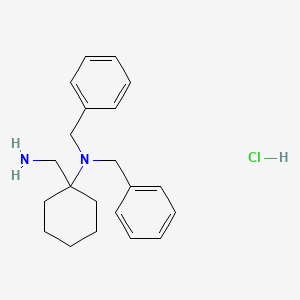
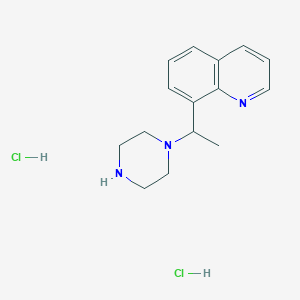
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)
